(Z)-5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl 3-phenylacrylate
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Overview
Description
5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the amino and sulfonyl groups. The final step involves the formation of the (2Z)-3-phenylprop-2-enoate moiety. Common reagents used in these reactions include acetyl acetone, acetic acid, and various sulfonyl chlorides .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their anticancer properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: Exhibit diverse pharmacological activities, including antimicrobial and antihypertensive effects.
Uniqueness
5-AMINO-1-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-3-YL (2Z)-3-PHENYLPROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and pyrazole moieties are particularly important for its anticancer properties .
Properties
Molecular Formula |
C18H14ClN3O4S |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)sulfonylpyrazol-3-yl] (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H14ClN3O4S/c19-14-7-9-15(10-8-14)27(24,25)22-16(20)12-17(21-22)26-18(23)11-6-13-4-2-1-3-5-13/h1-12H,20H2/b11-6- |
InChI Key |
REDUVYLEQNARMK-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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